molecular formula C24H21ClN2O6 B12880285 Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate CAS No. 7061-86-1

Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate

Cat. No.: B12880285
CAS No.: 7061-86-1
M. Wt: 468.9 g/mol
InChI Key: SCIDQTLJBMIDTH-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate is an aromatic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.88 g/mol . This compound is known for its complex structure, which includes a cyclohexyl group, a furan ring, and a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of aromatic compounds on biological systems, including their interactions with proteins and enzymes.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound may be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

7061-86-1

Molecular Formula

C24H21ClN2O6

Molecular Weight

468.9 g/mol

IUPAC Name

cyclohexyl 4-[[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C24H21ClN2O6/c25-20-14-17(27(30)31)10-11-19(20)21-12-13-22(33-21)23(28)26-16-8-6-15(7-9-16)24(29)32-18-4-2-1-3-5-18/h6-14,18H,1-5H2,(H,26,28)

InChI Key

SCIDQTLJBMIDTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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